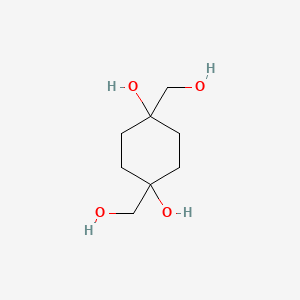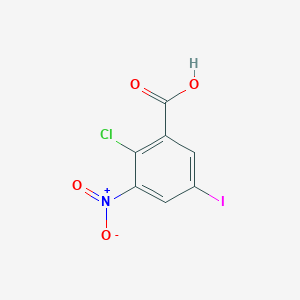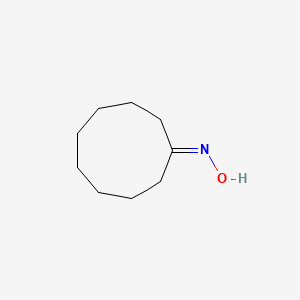
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol, also known as 1,4-Cyclohexylenedimethanol, is a di-substituted derivative of cyclohexane. This compound is classified as a diol, meaning it has two hydroxyl (OH) functional groups. It is commonly used in the synthesis of various polymers and resins due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol can be synthesized through the catalytic hydrogenation of dimethyl terephthalate (DMT). The reaction is conducted in two steps:
- Conversion of DMT to the diester dimethyl 1,4-cyclohexanedicarboxylate (DMCD).
- Hydrogenation of DMCD to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves high-pressure hydrogenation of DMT in the presence of a catalyst. This method ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are used for substitution reactions.
Major Products
Oxidation: Cyclohexanedione or cyclohexanecarboxylic acid.
Reduction: Cyclohexane derivatives.
Substitution: Cyclohexyl halides or esters.
科学研究应用
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biodegradable polymers for drug delivery systems.
Medicine: Utilized in the development of medical devices and implants due to its biocompatibility.
作用机制
The mechanism of action of 1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol involves its ability to form strong hydrogen bonds due to the presence of hydroxyl groups. These hydrogen bonds facilitate the cross-linking of polymer chains, enhancing the mechanical properties and stability of the resulting materials. The compound’s molecular targets include polymer matrices and biological tissues, where it interacts with other molecules to form stable structures .
相似化合物的比较
Similar Compounds
1,4-Cyclohexanedimethanol: Similar in structure but lacks the additional hydroxyl groups.
1,4-Bis(glycidoxymethyl)cyclohexane: Contains epoxy groups instead of hydroxyl groups.
1,4-Cyclohexanedimethanol diglycidyl ether: Contains glycidyl ether groups.
Uniqueness
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol is unique due to its dual hydroxyl groups, which provide enhanced hydrogen bonding capabilities. This property makes it particularly useful in applications requiring strong intermolecular interactions, such as in the synthesis of high-performance polymers and biocompatible materials .
属性
CAS 编号 |
90201-74-4 |
|---|---|
分子式 |
C8H16O4 |
分子量 |
176.21 g/mol |
IUPAC 名称 |
1,4-bis(hydroxymethyl)cyclohexane-1,4-diol |
InChI |
InChI=1S/C8H16O4/c9-5-7(11)1-2-8(12,6-10)4-3-7/h9-12H,1-6H2 |
InChI 键 |
ACLGHSLNXWLTGQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1(CO)O)(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine](/img/structure/B14005060.png)




![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)
![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)


